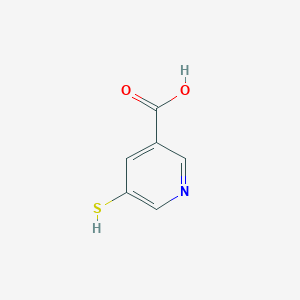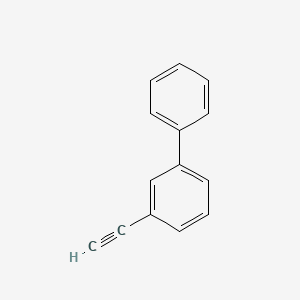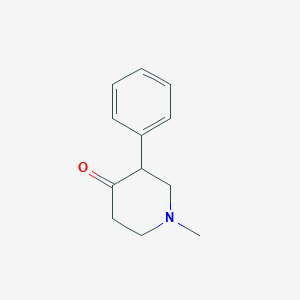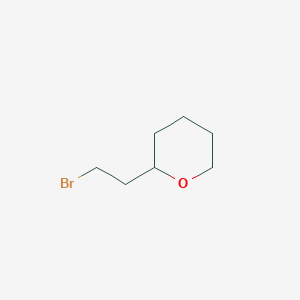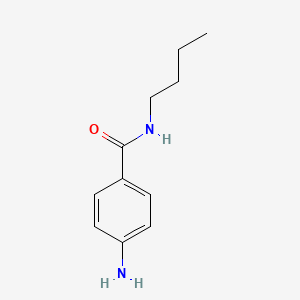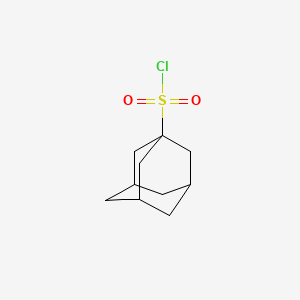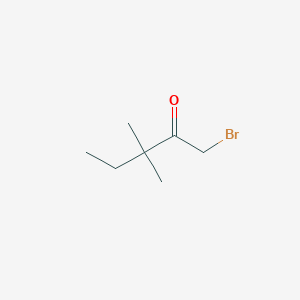
1-Bromo-3,3-dimethylpentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of brominated organic compounds is a common theme in the papers. For instance, paper details the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene, which is a precursor for graphene nanoribbons. The synthesis involves standard organic reactions and is characterized using NMR, IR spectroscopy, and elemental analysis. Similarly, paper discusses the improved synthesis of 3-bromo-2,2-dimethyl-propanal, a compound with structural similarities to 1-Bromo-3,3-dimethylpentan-2-one, using TEMPO catalyzed oxidation. These methods could potentially be adapted for the synthesis of 1-Bromo-3,3-dimethylpentan-2-one.
Molecular Structure Analysis
The molecular structure of brominated compounds is often determined using X-ray crystallography, as seen in papers , , and . These papers also utilize DFT calculations to predict and confirm the molecular geometry. The molecular structure of 1-Bromo-3,3-dimethylpentan-2-one could be analyzed using similar techniques to understand its conformation and electronic structure.
Chemical Reactions Analysis
The reactivity of brominated compounds is highlighted in several papers. For example, paper describes the ring contraction of a brominated compound with amines to form a new chromophore. Paper shows the lithiation of a brominated dimer, which is used to synthesize substituted pyrrole-2-carboxaldehydes. These studies suggest that 1-Bromo-3,3-dimethylpentan-2-one could undergo various nucleophilic substitutions or addition reactions due to the presence of the bromine atom.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are often influenced by their molecular structure. Paper discusses the solubility of diorganotin bromides in different solvents, which is related to their molecular structure. Paper describes the bromination and subsequent oxidation of a compound to yield a brominated phenol. The properties such as solubility, melting point, and thermal stability of 1-Bromo-3,3-dimethylpentan-2-one could be inferred from these studies.
Scientific Research Applications
Synthesis and Structural Applications
- 1-Bromo-3,3-dimethylpentan-2-one is used in various synthetic processes. For instance, its derivatives have been involved in the synthesis of brominated phenols, which are significant in structural chemistry (Niestroj, Bruhn, & Maier, 1998). Additionally, it plays a role in the formation of pyrrole-2-carboxaldehydes, key compounds in organic synthesis (Muchowski & Hess, 1988).
Chemical Properties and Reactions
- Research has explored the reactivity of similar bromo-derivatives in various chemical environments. For example, studies on 1,2-dichloro-3,3-dimethylcyclopropene provide insights into the stability and reactivity of brominated compounds at different temperatures, which can be relevant to understanding the behavior of 1-Bromo-3,3-dimethylpentan-2-one (Baird & Hussain, 1989).
Material Science and Industrial Applications
- In material science, its analogues have been used in the synthesis of alumacycles, demonstrating its potential in the development of new materials with unique properties (Agou et al., 2015). Moreover, its derivatives have been investigated for their spectroscopic properties, which is crucial in the development of new materials and compounds (Ramesh et al., 2020).
Solvolysis and Bromoalkane Studies
- The solvolysis of tertiary bromoalkanes, including compounds similar to 1-Bromo-3,3-dimethylpentan-2-one, has been a subject of study, highlighting its importance in understanding reaction mechanisms and kinetics (Liu, Hou, & Tsao, 2009).
Applications in Organic Synthesis
- Its role in organic synthesis is also notable. It has been used as a building block for the synthesis of various heterocyclic and carbocyclic compounds, illustrating its versatility in organic chemistry (Westerlund, Gras, & Carlson, 2001).
Safety And Hazards
properties
IUPAC Name |
1-bromo-3,3-dimethylpentan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-4-7(2,3)6(9)5-8/h4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZXUFWPZJJDSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50510705 |
Source


|
| Record name | 1-Bromo-3,3-dimethylpentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50510705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3,3-dimethylpentan-2-one | |
CAS RN |
42252-80-2 |
Source


|
| Record name | 1-Bromo-3,3-dimethylpentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50510705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3,3-dimethylpentan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Tert-butyl(dimethyl)silyl] 3-(2-methyl-1,3-dioxolan-2-yl)propanoate](/img/structure/B1281393.png)
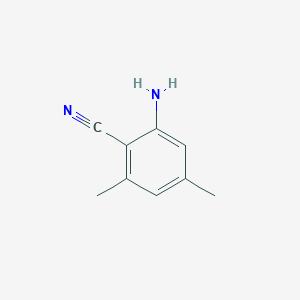
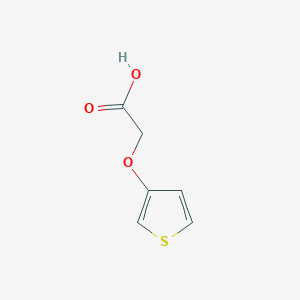
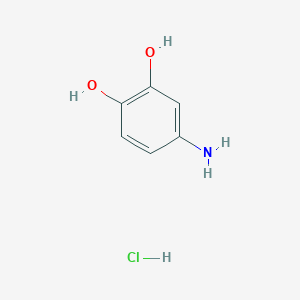
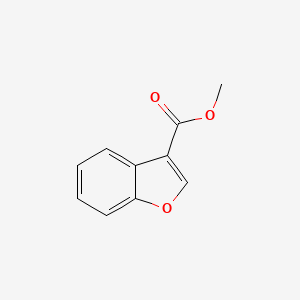
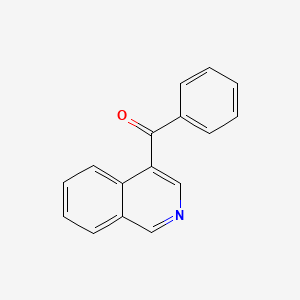
![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281412.png)
![3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1281416.png)
